

# Spectroscopic Data of Picrinine: A Technical Guide

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## Compound of Interest

Compound Name: *Picrinine*

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This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid, **picrinine**. The information is compiled from various sources and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

## Introduction to Picrinine

**Picrinine** is a monoterpenoid indole alkaloid first isolated from the leaves of *Alstonia scholaris*. It belongs to the akuammiline family of alkaloids and has demonstrated a range of biological activities, including anti-inflammatory, antitussive, and anti-asthmatic properties. The complex polycyclic structure of **picrinine** has made it a challenging target for total synthesis, and its complete characterization relies heavily on modern spectroscopic techniques.

## Spectroscopic Data

The structural elucidation of **picrinine** has been accomplished through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The following sections present a summary of the key spectroscopic data for **picrinine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate three-dimensional structure of organic molecules like **picrinine**. Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data have been reported in the supporting information of publications detailing the total synthesis of **picrinine**. Researchers are directed to these sources for the complete dataset.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Picrinine**

Atom No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data sourced from the supporting information of relevant synthetic chemistry publications.			
H-1	Value	s, d, t, q, m	Value
H-3	Value	s, d, t, q, m	Value
...	...	...	...

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Picrinine**

Atom No.	Chemical Shift ( $\delta$ , ppm)
Data sourced from the supporting information of relevant synthetic chemistry publications.	
C-2	Value
C-3	Value
...	...

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **picrinine** would be expected to show characteristic absorption

bands for its functional groups, including C-H, C=C, C-N, C-O, and C=O bonds.

Table 3: Infrared (IR) Spectroscopic Data for **Picrinine**

Wavenumber (cm <sup>-1</sup> )	Assignment
Approx. 3400-3200	N-H stretch (indole)
Approx. 3000-2800	C-H stretch (aliphatic and aromatic)
Approx. 1730	C=O stretch (ester)
Approx. 1600-1450	C=C stretch (aromatic)
Approx. 1200-1000	C-O stretch (ether and ester)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole nucleus in **picrinine**.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for **Picrinine**

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )
Methanol or Ethanol	Approx. 220, 280, 290 (sh)	Data not available

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 5: Mass Spectrometry (MS) Data for **Picrinine**

Technique	m/z	Interpretation
ESI-HRMS	[M+H] <sup>+</sup> calculated value	Calculated for C <sub>20</sub> H <sub>23</sub> N <sub>2</sub> O <sub>3</sub> <sup>+</sup>
[M+H] <sup>+</sup> found value	Experimentally determined value	
MS/MS	Various fragment ions	Characteristic fragmentation pattern of the picrinine scaffold. <a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **picrinine** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- <sup>1</sup>H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the <sup>13</sup>C isotope.
- 2D NMR Experiments: Perform a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations for unambiguous resonance assignments.[\[3\]](#)

### Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by grinding a small amount of **picrinine** with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

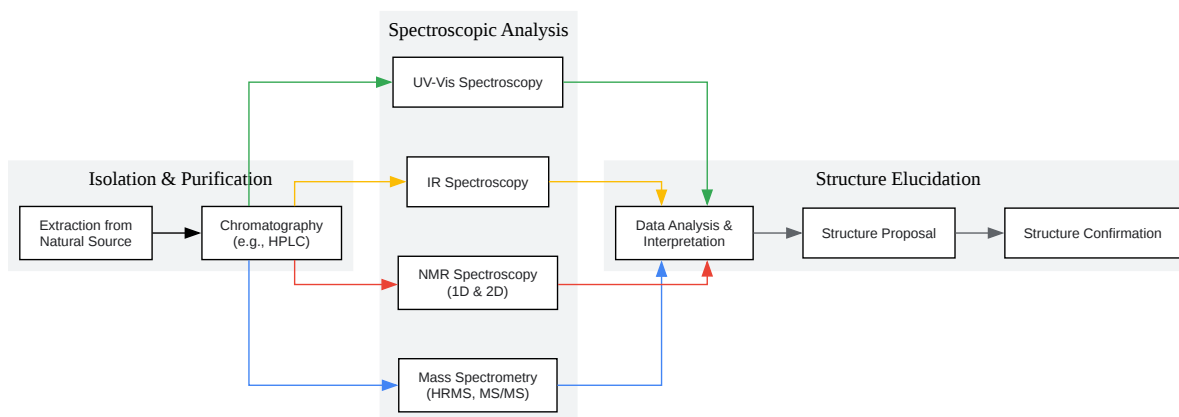
- **Sample Preparation:** Prepare a dilute solution of **picrinine** in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the  $\lambda_{\text{max}}$ .
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank to zero the instrument.

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **picrinine** in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of 1-10  $\mu\text{g/mL}$ .
- **Instrumentation:** Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ . For structural information, perform tandem mass spectrometry (MS/MS) experiments by selecting the  $[\text{M}+\text{H}]^+$  ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.<sup>[4]</sup>

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **picrinine**.



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Caption: Workflow for the isolation and spectroscopic characterization of **picrinine**.

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## References

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